1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea
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Overview
Description
1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a molecular formula of C11H16FN3S and a molecular weight of 241.328 Da .
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-fluoroaniline with dimethylaminoethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-[2-(Dimethylamino)-2-(3-pyridinyl)ethyl]-3-(4-fluorophenyl)thiourea: This compound has a similar structure but includes a pyridine ring, which may alter its biological activity.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound is used as a photoinitiator and has different applications compared to this compound.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUVZIMNZBGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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